4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
4-Chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro-substituted phenyl ring at position 1, a methyl group at position 3, and a 3-chlorophenyl carboxamide moiety at position 3.
Properties
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJDYNDKHYLMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can yield the pyrazole intermediate, which is then further reacted with 2-chloronicotinic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro substituents, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives .
Scientific Research Applications
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]Pyridine Derivatives
Physical and Spectroscopic Properties
Substituents significantly influence melting points, solubility, and spectral characteristics:
Table 2: Physical and Spectral Data of Key Analogs
Key Observations :
- Chloro substituents (e.g., 3b) increase melting points compared to non-halogenated analogs (e.g., 3a) due to enhanced intermolecular interactions .
- Sulfonyl and cyano groups () contribute to higher molecular weights and distinct IR absorptions.
Biological Activity
4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core with chlorinated phenyl substituents and a carboxamide functional group. This structural configuration is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has shown the ability to arrest the cell cycle in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.
- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in cancer progression, such as CDK5 and glycogen synthase kinase-3β (GSK-3β) .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Xenografts : In a study involving tumor xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating potent anticancer efficacy.
- Combination Therapy : When used in combination with established chemotherapeutic agents, the compound enhanced the overall therapeutic effect while reducing side effects associated with higher doses of conventional drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
